molecular formula C15H24 B1239747 (Z,Z)-alpha-Farnesene CAS No. 28973-99-1

(Z,Z)-alpha-Farnesene

Cat. No.: B1239747
CAS No.: 28973-99-1
M. Wt: 204.35 g/mol
InChI Key: CXENHBSYCFFKJS-LOQWIJHWSA-N
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Description

(Z,Z)-alpha-farnesene is the (Z,Z)-stereoisomer of alpha-farnesene

Scientific Research Applications

Synthesis and Analysis

The synthesis of (Z,Z)-α-farnesene, along with its isomers, has been achieved from (cis)-(2)-nerolidol. This process involves dehydration with phosphoryl chloride in pyridine. The various α- and β-farnesenes synthesized have been compared through their infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectra. The behavior of these compounds on gas-liquid chromatography (GLC) on several liquid phases was also studied (Anet, 1970).

Biological Applications

  • Insect Communication: (Z,Z)-α-farnesene has been found to be a significant component of insect communication. Its role as an electroantennogram-active component in Maladera matrida volatiles was identified, indicating its importance in insect communication and potentially pest management strategies (Yarden, Shani, & Leal, 1996).

  • Pheromone Composition: The compound is also notable in the study of aphid alarm pheromones. Research on aphids has identified (Z,Z)-α-farnesene among the volatile components important for their alarm activity. Such insights can be crucial for understanding pest behaviors and developing control methods (Pickett & Griffiths, 1980).

Properties

CAS No.

28973-99-1

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(3Z,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9-10,12H,1,7-8,11H2,2-5H3/b14-10-,15-12-

InChI Key

CXENHBSYCFFKJS-LOQWIJHWSA-N

Isomeric SMILES

CC(=CCC/C(=C\C/C=C(/C)\C=C)/C)C

SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C

Canonical SMILES

CC(=CCCC(=CCC=C(C)C=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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